molecular formula C13H15N3O2 B2928038 N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide CAS No. 1210270-13-5

N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

Cat. No. B2928038
CAS RN: 1210270-13-5
M. Wt: 245.282
InChI Key: HGBNPVYLABIZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide, commonly known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA belongs to the class of fatty acid ethanolamides and is structurally similar to endocannabinoids, which are naturally occurring compounds in the human body that bind to cannabinoid receptors. In

Scientific Research Applications

Anticancer Potential

Compounds containing the pyrazole moiety, such as 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, have been studied for their potential in cancer treatment. Pyrazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines . The structure of this compound suggests that it could be effective in targeting specific pathways involved in cancer cell growth and survival.

Antimicrobial Activity

The imidazole ring, which is structurally similar to the pyrazole ring, is known for its antimicrobial properties . By extension, pyrazole-containing compounds like 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide may also exhibit antibacterial and antifungal activities, making them valuable for the development of new antimicrobial agents.

Anti-inflammatory Applications

Pyrazole derivatives are known to possess anti-inflammatory properties. This compound, with its pyrazole core, could be explored for its effectiveness in reducing inflammation, potentially leading to the development of new anti-inflammatory medications .

Enzyme Inhibition

The pyrazole ring is a common feature in molecules designed to inhibit various enzymes. 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide could be a candidate for the development of enzyme inhibitors that can be used to treat diseases where enzyme regulation is a therapeutic strategy .

Antiproliferative Activities

Research has indicated that pyrazole-sulfonamide derivatives exhibit antiproliferative activities against certain cell lines . As such, 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide may be valuable in the study of compounds that can control or inhibit the proliferation of cells, particularly in the context of cancer research.

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound like 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide interacts with biological targets. Such studies can provide insights into the compound’s potential as a therapeutic agent by predicting its binding affinity and specificity towards certain proteins or enzymes .

properties

IUPAC Name

2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNPVYLABIZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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